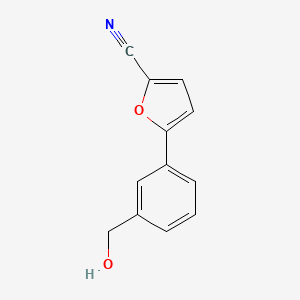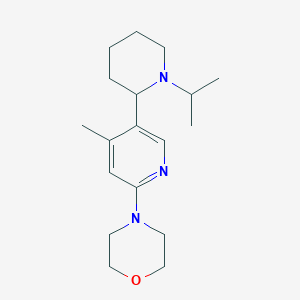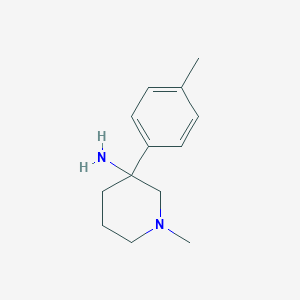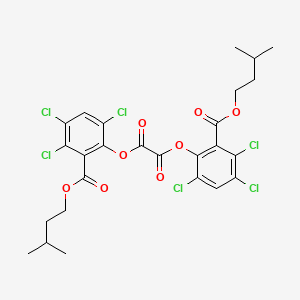
Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chloropyridinyl moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate typically involves multiple steps:
Formation of the Amino Acid Derivative: The starting material, an amino acid derivative, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Coupling with Chloropyridine: The Boc-protected amino acid derivative is then coupled with 2-chloropyridine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridinyl moiety can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Ester Hydrolysis: Sodium hydroxide or hydrochloric acid in water or alcohol.
Major Products Formed
Amino Acid Derivatives: After deprotection and hydrolysis, the compound yields amino acid derivatives.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines.
科学的研究の応用
Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active drug. The chloropyridinyl moiety can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Ethyl 3-amino-2-((2-chloropyridin-3-yl)methyl)propanoate: Lacks the Boc protecting group.
Ethyl 3-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)methyl)propanoate: Lacks the chlorine atom on the pyridine ring.
Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-bromopyridin-3-yl)methyl)propanoate: Contains a bromine atom instead of chlorine.
Uniqueness
Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate is unique due to the presence of both the Boc protecting group and the chloropyridinyl moiety, which confer specific reactivity and stability. This combination makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
特性
分子式 |
C16H23ClN2O4 |
|---|---|
分子量 |
342.82 g/mol |
IUPAC名 |
ethyl 2-[(2-chloropyridin-3-yl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23ClN2O4/c1-5-22-14(20)12(9-11-7-6-8-18-13(11)17)10-19-15(21)23-16(2,3)4/h6-8,12H,5,9-10H2,1-4H3,(H,19,21) |
InChIキー |
NTOFRNLZUCDFIT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=C(N=CC=C1)Cl)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate](/img/structure/B11814093.png)





![5-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-1-methyl-4-nitro-1H-imidazole](/img/structure/B11814137.png)






